molecular formula C21H14 B1597311 9-Methylbenzo[a]pyrene CAS No. 70644-19-8

9-Methylbenzo[a]pyrene

Cat. No.: B1597311
CAS No.: 70644-19-8
M. Wt: 266.3 g/mol
InChI Key: PPGFLJQLUCRDDM-UHFFFAOYSA-N
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Description

9-Methylbenzo[a]pyrene (CAS RN: 70644-19-8; molecular formula: C${21}$H${14}$) is a methyl-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP). The addition of a methyl group at the 9-position of the BaP structure enhances its hydrophobicity and alters its reactivity compared to the parent compound. This derivative is synthesized via pyrolytic pathways, such as the reaction of arylmethyl radicals (e.g., 2-pyrenylmethyl) with alkenes like propene during supercritical n-decane pyrolysis. It is utilized as a standard solution in environmental analysis, highlighting its relevance in monitoring PAH contamination.

Properties

IUPAC Name

9-methylbenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14/c1-13-5-6-16-12-17-8-7-14-3-2-4-15-9-10-18(19(16)11-13)21(17)20(14)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFLJQLUCRDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220925
Record name Benzo(a)pyrene, 9-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70644-19-8
Record name 9-Methylbenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70644-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene, 9-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methylbenzo[a]pyrene
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[a]pyrene typically involves the alkylation of benzo(a)pyrene. One common method is the Friedel-Crafts alkylation, where benzo(a)pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic intermediates and products .

Chemical Reactions Analysis

Oxidation Reactions

Methylated benzo[a]pyrenes typically undergo oxidation at the methyl group or aromatic rings. For example:

  • Epoxidation : Methyl substituents can influence the regioselectivity of epoxide formation. In benzo[a]pyrene derivatives, epoxidation often occurs at the bay-region (e.g., 7,8- or 9,10-positions) due to steric and electronic factors .

  • Hydroxylation : Enzymatic oxidation by cytochrome P450 (CYP1A1) converts methyl-PAHs into hydroxylated metabolites, which are critical for detoxification or bioactivation pathways .

Key Oxidative Pathways:

Reaction TypeReagents/ConditionsMajor Products
EpoxidationCytochrome P450, O₂Epoxide intermediates (e.g., 7,8-epoxide)
HydroxylationCYP1A1, NADPHHydroxylated derivatives (e.g., 3-hydroxy-BaP)
Quinone formationKMnO₄, CrO₃Ortho-quinones (e.g., BaP-1,6-dione)

Reduction Reactions

Reductive pathways are less common but may involve:

  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces aromatic rings to dihydro derivatives, with selectivity influenced by methyl group positioning .

  • Dealkylation : Methyl groups may be removed under strong reducing conditions (e.g., LiAlH₄), yielding unsubstituted benzo[a]pyrene .

Substitution Reactions

Electrophilic substitution in methyl-PAHs is influenced by the methyl group’s electron-donating effects:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions ortho/para to the methyl substituent.

  • Halogenation : Cl₂ or Br₂ in FeCl₃ yields halogenated derivatives, often at activated aromatic positions.

Environmental Degradation

Methyl-PAHs like 9-methylbenzo[a]pyrene may undergo photodegradation or microbial degradation:

  • Photolysis : UV light induces ring-opening reactions, forming oxygenated products .

  • Biodegradation : Microbial enzymes (e.g., dioxygenases) cleave aromatic rings, producing cis-dihydrodiols .

Degradation Pathways Under OEEF Regulation:

Recent studies on Mn-corrolazine catalysts show that oriented external electric fields (OEEFs) simplify degradation mechanisms. For example:

  • Stepwise vs. One-Step Mechanisms :

    • Without OEEF: Degradation proceeds via epoxidation → hydrogen transfer → rearrangement (activation energy: 23.3–53.5 kcal/mol) .

    • With OEEF (Fz > 0.005 a.u.): Direct H-transfer to form 11-hydroxy-BaP (activation energy: 28.8 kcal/mol) .

Toxicological Relevance

Methylation alters metabolic activation:

  • DNA Adduct Formation : Methyl groups can sterically hinder detoxification enzymes, increasing carcinogenic potential .

  • Synergistic Effects : Co-exposure with other PAHs enhances mutagenicity via CYP1A1 induction .

Synthetic Methodologies

While this compound synthesis is undocumented, analogous routes for 11-methylbenzo[a]pyrene involve:

  • Friedel-Crafts alkylation of benzo[a]pyrene with methyl chloride/AlCl₃.

  • Cyclization of benz[a]anthracene derivatives using methanesulfonic acid .

Research Gaps

  • No experimental data specifically on this compound’s reactivity.

  • Predictive modeling (e.g., DFT calculations) could elucidate regioselectivity and reaction barriers.

Scientific Research Applications

Chemical Research

1. Carcinogenic Studies
9-MB[a]P is primarily utilized in the study of its carcinogenic mechanisms. Research indicates that it forms stable DNA adducts, which can lead to mutations and cancer development. For example, studies have shown that 9-MB[a]P can induce mutations in the K-ras gene, a critical oncogene associated with various cancers .

2. Synthetic Chemistry
In synthetic chemistry, 9-MB[a]P serves as a model compound for understanding the behavior of PAHs in chemical reactions. It can be synthesized through methods such as Friedel-Crafts alkylation, where benzo[a]pyrene is reacted with methyl chloride under specific conditions. This synthesis is crucial for producing derivatives that can be used in further research.

Biological Applications

1. Toxicology
9-MB[a]P is studied for its neurotoxic effects. Research has indicated that exposure to this compound can lead to cognitive impairments and alterations in neurotransmitter levels. For instance, experiments on mice showed that 9-MB[a]P exposure resulted in decreased learning ability and memory performance .

2. Biomarkers for Disease
The metabolites of 9-MB[a]P, such as 9-OH-B[a]P and 7,8-diol-B[a]P, have been proposed as potential biomarkers for assessing exposure and effects related to PAH toxicity. These metabolites can be detected in biological samples and are linked to neurotoxic effects observed in occupational exposure scenarios .

Medical Research

1. Cancer Research
In medical research, 9-MB[a]P is investigated for its role in cancer development. Studies have shown that it can activate proto-oncogenes and silence tumor suppressor genes through mechanisms involving DNA methylation changes . The understanding of these processes is vital for developing therapeutic interventions against PAH-induced cancers.

2. Drug Development
Research into the metabolic pathways of 9-MB[a]P has implications for drug development, particularly in designing compounds that can counteract its harmful effects or exploit its properties for targeted therapies .

Environmental Science

1. Pollution Monitoring
9-MB[a]P is used in environmental monitoring to assess pollution levels from industrial sources. Its presence in air and soil samples serves as an indicator of PAH contamination, which is linked to adverse health outcomes .

2. Ecotoxicology
Studies examining the effects of 9-MB[a]P on various organisms contribute to ecotoxicological assessments. Research indicates that this compound can disrupt endocrine functions and affect reproductive health in aquatic species .

Summary Table of Key Applications

Field Application
Chemical Research Synthesis of derivatives; study of carcinogenic mechanisms
Biological Science Investigation of neurotoxicity; identification of biomarkers for PAH exposure
Medical Research Understanding cancer development; potential drug development
Environmental Science Pollution monitoring; ecotoxicological assessments

Case Studies

  • Neurotoxicity Assessment : A study involving occupational exposure to PAHs including 9-MB[a]P revealed significant correlations between exposure levels and cognitive impairments among workers .
  • Cancer Mechanism Exploration : Research demonstrating the formation of DNA adducts by 9-MB[a]P provided insights into its mutagenic potential and highlighted the need for further exploration into therapeutic strategies against PAH-induced cancers .
  • Environmental Impact Studies : Investigations into the ecological effects of 9-MB[a]P on aquatic life have shown detrimental impacts on reproductive health, emphasizing the importance of monitoring this compound in industrial runoff .

Comparison with Similar Compounds

Table 1. Comparative Properties of Benzo[a]pyrene Derivatives

Compound Molecular Formula CAS RN Key Characteristics Reference
Benzo[a]pyrene C${20}$H${12}$ 50-32-8 Carcinogenic; environmental pollutant
This compound C${21}$H${14}$ 70644-19-8 Selective pyrolytic synthesis; environmental standard
9-Hydroxybenzo[a]pyrene C${20}$H${12}$O - Matches BaP metabolite spectra
BPDE C${20}$H${14}$O$_3$ - DNA-intercalating carcinogen

Table 2. Environmental Distribution of PAHs

PAH Source Characteristics Sediment Correlation Reference
Benzo[a]pyrene Anthropogenic (combustion) High with benzo[e]pyrene
This compound Pyrolytic processes; dopant-enhanced Not reported
Perylene Biogenic (diagenetic) Low correlation

Biological Activity

9-Methylbenzo[a]pyrene (9-Me-B[a]P) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in the context of mutagenicity and carcinogenicity. This compound is a derivative of benzo[a]pyrene (B[a]P), which is known for its potent toxicological effects. Understanding the biological activity of 9-Me-B[a]P is crucial for assessing its potential risks to human health and the environment.

Mutagenicity and Carcinogenicity

Research indicates that 9-Me-B[a]P exhibits significant mutagenic properties. A study conducted by the American Association for Cancer Research demonstrated that various methylated derivatives of B[a]P, including 9-Me-B[a]P, can initiate skin tumors in mice, highlighting their potential as carcinogens . The mutagenicity of this compound is attributed to its metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and induce mutations.

Metabolic Pathways

The metabolism of 9-Me-B[a]P primarily occurs via cytochrome P450 enzymes, which convert it into hydroxylated metabolites. For instance, studies have shown that 9-hydroxybenzo[a]pyrene (9-OH-B[a]P) is one of the significant metabolites formed during this process. This metabolite has been linked to the binding of DNA and subsequent mutagenic effects . The binding affinity of these metabolites to DNA suggests that they play a critical role in the carcinogenic potential of 9-Me-B[a]P.

Neurotoxicity

Recent findings indicate that exposure to B[a]P and its derivatives, including 9-Me-B[a]P, may lead to neurotoxic effects. In animal studies, oral administration of B[a]P resulted in cognitive impairments associated with changes in neurotransmitter levels and NMDA receptor expression . Specifically, alterations in NR2B mRNA expression were observed, indicating potential impacts on synaptic plasticity and cognitive function.

Ecotoxicology

The environmental impact of 9-Me-B[a]P extends to aquatic organisms as well. Research has shown that exposure to PAHs can lead to developmental abnormalities and increased mortality rates in fish larvae. For example, studies have documented significant DNA damage in larvae exposed to PAH-contaminated environments, suggesting that these compounds pose risks not only to human health but also to ecological systems .

Case Study 1: Occupational Exposure

A study involving coke-oven workers revealed a correlation between urinary levels of PAH metabolites and cognitive deficits. Workers exposed to high levels of B[a]P exhibited lower performance in learning and memory tests compared to controls . This highlights the neurotoxic potential of PAHs in occupational settings.

Case Study 2: Prenatal Exposure

Another study investigated the effects of prenatal exposure to airborne PAHs on offspring development. Pregnant rats exposed to B[a]P showed decreased birth indices and altered mRNA expression related to glutamate receptors in their offspring. These findings suggest that prenatal exposure can have lasting effects on neurodevelopment .

Table 1: Comparison of Mutagenic Potency Among Benzo[a]pyrene Derivatives

CompoundMutagenic Potency (in vitro)Tumor Initiation Activity (in vivo)
Benzo[a]pyreneHighYes
This compoundModerateYes
7-Methylbenzo[a]pyreneLowNo

Table 2: Metabolites of this compound

MetaboliteFormation PathwayBiological Activity
9-Hydroxybenzo[a]pyreneCytochrome P450 metabolismDNA binding, mutagenic
7,8-Dihydro-7,8-dihydroxybenzo[a]pyreneHydroxylationLess mutagenic than 9-OH

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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